tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C15H27NO3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions typically include the use of toluene as a solvent and a temperature range that facilitates the formation of the desired product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as its ability to interact with specific biological targets or pathways.
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared to other spiro compounds, such as tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate . While both compounds share a similar spiro structure, they differ in their functional groups and reactivity. The presence of the hydroxymethyl group in this compound provides unique chemical properties that can be exploited in various applications.
Other similar compounds include tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and tert-butyl 4-(dimethylaminomethylidene)-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate . Each of these compounds has distinct characteristics that make them suitable for different research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)10-15-8-11(14)9-17/h11,15,17H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJRPLXGZDOQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123631 | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357354-18-7 | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357354-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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